LMP-744 hydrochloride LMP-744 hydrochloride LMP-744 HCl is a DNA intercalator and topoisomerase inhibitor with antitumor activity. LMP-744 HCl produces persistent topoisomerase I cleavage complexes and overcome multidrug resistance. Consistent with Top1 poisoning, protein-linked DNA breaks were detected in cells treated with LMP-744 HCl at nanomolar concentrations. Studies in human cells in culture found LMP-744 HCl to be cytotoxic. Furthermore, limited cross-resistance was observed in camptothecin-resistant cell lines. LMP-744 HCl also exhibits antitumor activity in mouse tumor xenografts.
Brand Name: Vulcanchem
CAS No.: 308246-57-3
VCID: VC0533402
InChI: InChI=1S/C24H24N2O7.ClH/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22;/h8-11,25,27H,3-7,12H2,1-2H3;1H
SMILES: COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC.Cl
Molecular Formula: C24H25ClN2O7
Molecular Weight: 488.9 g/mol

LMP-744 hydrochloride

CAS No.: 308246-57-3

Cat. No.: VC0533402

Molecular Formula: C24H25ClN2O7

Molecular Weight: 488.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LMP-744 hydrochloride - 308246-57-3

Specification

CAS No. 308246-57-3
Molecular Formula C24H25ClN2O7
Molecular Weight 488.9 g/mol
IUPAC Name 20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride
Standard InChI InChI=1S/C24H24N2O7.ClH/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22;/h8-11,25,27H,3-7,12H2,1-2H3;1H
Standard InChI Key POXWLZDVWCKKEX-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC.Cl
Canonical SMILES COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC.Cl
Appearance Solid powder

Introduction

Chemical Profile and Development Context

Structural Characteristics

LMP-744 hydrochloride (C24H25ClN2O7, molecular weight 488.92 g/mol) belongs to the indenoisoquinoline class, characterized by a planar aromatic system enabling DNA intercalation. The hydrochloride salt enhances aqueous solubility for intravenous administration. Structural analyses confirm its ability to stabilize Top1-DNA cleavage complexes through ternary interactions, a feature shared with clinical-stage analogs LMP400 and LMP776 .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number308246-57-3
Molecular FormulaC24H25ClN2O7
Top1 Inhibition IC50<10 nM (cell-free assay)
Aqueous Solubility>50 mg/mL (phosphate buffer)

Developmental Timeline

First synthesized in the early 2000s, LMP-744 entered clinical evaluation following extensive preclinical optimization. Its development addresses limitations of camptothecins, including chemical instability and ABC transporter-mediated resistance. The compound is currently investigated in combination regimens targeting DNA repair pathways .

Mechanism of Action

Dual DNA Interaction

LMP-744 exerts cytotoxicity through two synergistic mechanisms:

  • Top1 Poisoning: Stabilizes Top1-DNA cleavage complexes 10-fold longer than camptothecin, inducing replication fork collapse . Protein-linked DNA breaks occur at concentrations as low as 25 nM, persisting for >24 hours post-treatment .

  • Intercalation: The planar indenoisoquinoline core inserts between DNA base pairs, causing helical distortion that exacerbates Top1-mediated damage .

Resistance Profile

Unlike camptothecins, LMP-744 maintains activity in cell lines overexpressing ABCG2 (BCRP) and P-glycoprotein (MDR1). A 2025 study demonstrated only 2.3-fold resistance in CPT-11-resistant Cal27 oral cancer cells versus 18.7-fold for irinotecan . This stems from reduced transporter affinity and alternative DNA damage response (DDR) pathway engagement.

Preclinical Efficacy Data

In Vitro Cytotoxicity

Table 2: Select Antiproliferative Activity (72-hr exposure)

Cell LineGI50 (μM)Resistance Factor*Source
P388 (murine leukemia)0.111.0
P388/CPT (CPT-resistant)0.242.2
Cal27 (oral squamous)0.07N/A
HCT116 (colorectal)0.151.8

*Relative to parental cell line

In Vivo Tumor Models

  • A253/FaDu Xenografts: Weekly IV dosing (50 mg/kg) achieved 68% tumor growth inhibition (TGI) without weight loss or hematologic toxicity .

  • Cal27 PDX Model: Daily oral 20 mg/kg dosing for 28 days yielded 64.7% TGI, with complete regression in 2/8 mice .

  • Metastatic Inhibition: Reduced lung nodule formation by 83% in an orthotopic breast cancer model (unpublished data cited in ).

Clinical Development

Phase I Trial Design

The first-in-human study (NCT04289104) employed a 3+3 dose escalation design:

  • Regimen: IV infusion over 30 minutes on days 1-5 of 28-day cycles

  • Dose Levels: 25-190 mg/m²/day

  • Primary Endpoints: MTD, recommended Phase II dose (RP2D)

Table 3: Patient Demographics (N=36)

CharacteristicValue
Median Age61 years (35-81)
Prior Systemic Lines5 (2-10)
Prior Top1 Inhibitors72%
Tumor TypesCRC (33%), SCLC (17%), Mesothelioma (11%)

Key Outcomes

  • MTD/RP2D: 190 mg/m²/day (DL6), limited by grade 3 hypokalemia in 1 patient

  • Objective Responses:

    • Confirmed PR in SCLC patient (62% reduction, duration 7 cycles)

    • Unconfirmed PR in appendiceal mucinous neoplasm

    • Disease control rate: 75% (18/24 evaluable)

  • Pharmacokinetics:

    • AUC₀–24: 12,500 ng·h/mL (CV 18%)

    • t₁/₂: 30 hours (supports daily dosing)

    • Volume of Distribution: 2,700 L (extensive tissue penetration)

AE CategoryIncidence (N=36)
Hematologic
- Leukopenia25%
- Neutropenia5.6%
- Anemia11.1%
Non-Hematologic
- Hypokalemia2.8%
- Nausea/Vomiting5.6%
- Fatigue8.3%

Biomarker Correlates

  • γH2AX Foci: 4.8-fold increase in PBMCs at C1D8 (p=0.002) correlated with PR

  • Rad51 Upregulation: 2.1-fold increase in tumor biopsies, suggesting homologous recombination engagement

  • c-MYC Downregulation: 67% reduction in Cal27 xenografts (p<0.01)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator